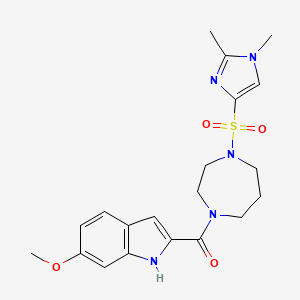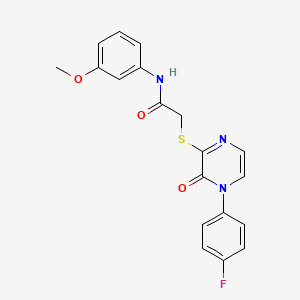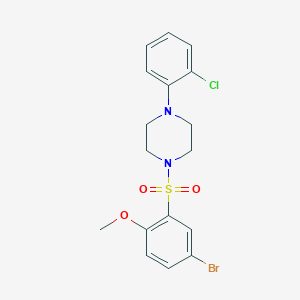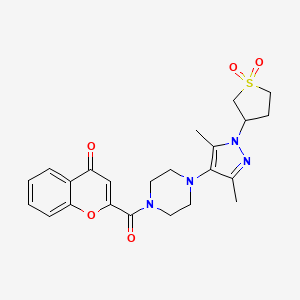![molecular formula C24H22N2O2 B2706243 N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide CAS No. 941933-74-0](/img/structure/B2706243.png)
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide” is a complex organic molecule. It contains a pyrrolidinone group (2-oxopyrrolidin-1-yl), which is a common motif in many pharmaceuticals and biologically active compounds . The compound also contains phenyl groups, which are common in many organic compounds and often contribute to the compound’s physical and chemical properties .
Applications De Recherche Scientifique
Stereochemistry and Pharmacological Profile Improvement
The stereochemistry of phenylpiracetam, a structural analog based on the pyrrolidin-2-one pharmacophore, has shown significant interest due to its potential to facilitate memory processes and attenuate cognitive function impairment. Research focused on enantiomerically pure derivatives has provided insights into the relationship between the stereochemistry and biological properties, highlighting the importance of the configuration of stereocenters in determining pharmacological activity. The comparative pharmacological testing of individual enantiomers underscores the necessity for drug substance purification to enhance therapeutic efficacy (Veinberg et al., 2015).
Environmental Protection and Adsorptive Elimination
The adsorptive elimination of acetaminophen (ACT) from water showcases a significant application in environmental protection. Research elaborating on the recent progress in ACT adsorption from water presents structured findings and identifies new foundations for further work. The highest potential for removing ACT was observed with ZnAl/biochar, highlighting the key mechanisms of ACT uptake, including π-π interactions, hydrogen bonds, and electrostatic interaction. Future perspectives discussed in this area include process costing, adsorbent regeneration, mechanistic investigations, and fixed-bed column adsorption (Igwegbe et al., 2021).
Metabolism and Genetic Differences
The metabolism of paracetamol (acetaminophen) and its related genetic differences have been a focal point of research, revealing the complexity of its metabolic pathways. This includes glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation. Understanding the links between paracetamol metabolism and enzyme genotypes in the context of toxicity and efficacy in therapeutics offers valuable insights into personalized medicine and drug safety (Zhao & Pickering, 2011).
Mécanisme D'action
Target of Action
The primary target of the compound 2-([1,1’-biphenyl]-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is the sigma-1 receptor . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor .
Mode of Action
2-([1,1’-biphenyl]-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide acts as a positive allosteric modulator of the sigma-1 receptor . This means that it binds to the sigma-1 receptor and enhances its response to endogenous ligands .
Biochemical Pathways
The sigma-1 receptor, the primary target of 2-([1,1’-biphenyl]-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, is involved in various biochemical pathways. It plays a role in calcium signaling at the endoplasmic reticulum, which is crucial for various cellular functions .
Result of Action
The modulation of the sigma-1 receptor by 2-([1,1’-biphenyl]-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can result in various molecular and cellular effects. For instance, it can enhance calcium signaling in the cell, which can affect numerous cellular processes .
Analyse Biochimique
Biochemical Properties
The compound interacts with the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum that modulates ion channels and regulates intracellular calcium signaling . The sigma-1 receptor is implicated in various cellular functions, including cell differentiation, survival, and synaptic plasticity .
Cellular Effects
In cellular processes, the compound has been shown to modulate the activity of the sigma-1 receptor, thereby influencing various cellular functions. It has been suggested to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound acts as a positive allosteric modulator of the sigma-1 receptor This means it binds to the sigma-1 receptor and enhances its activity
Propriétés
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(16-18-11-13-20(14-12-18)19-6-2-1-3-7-19)25-21-8-4-9-22(17-21)26-15-5-10-24(26)28/h1-4,6-9,11-14,17H,5,10,15-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRXZTVGGFFCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2706166.png)



![4-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B2706173.png)

![4-(4-bromo-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2706176.png)

![N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2706179.png)



